molecular formula C24H26N4O4 B10987548 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide

Cat. No.: B10987548
M. Wt: 434.5 g/mol
InChI Key: GKAKVRPPRDLJNN-UHFFFAOYSA-N
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Description

4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide: Compound X , is a complex organic molecule with a fascinating structure. Let’s break it down:

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of Compound X. One common method involves the Mannich reaction, where an indole derivative reacts with a piperazine derivative and an aldehyde or ketone. The reaction conditions and specific reagents used can vary, but the goal is to form the desired amide linkage.

Industrial Production: Industrial-scale production of Compound X typically involves optimized synthetic routes, purification steps, and quality control. These processes ensure consistent yields and high purity.

Chemical Reactions Analysis

Reactivity: Compound X can undergo various chemical reactions:

    Oxidation: Oxidative processes can modify the indole or phenyl rings.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups.

    Substitution: Substituents on the indole or piperazine rings can be replaced.

    Amidation: Formation of amide bonds is crucial for Compound X.

Common Reagents and Conditions:

    Mannich Reaction: Requires an amine (piperazine), an aldehyde or ketone, and an acid catalyst.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various nucleophiles (e.g., halides, amines) can replace functional groups.

    Amidation: Carboxylic acids react with amines to form amides.

Major Products: The major product is Compound X itself, with its unique combination of indole, piperazine, and methoxyphenyl moieties.

Scientific Research Applications

Compound X has diverse applications:

    Medicine: Investigated for potential antiviral, anti-inflammatory, and anticancer properties.

    Biology: May interact with cellular receptors or enzymes.

    Chemistry: Serves as a synthetic building block for more complex molecules.

    Industry: Used in drug development and chemical synthesis.

Mechanism of Action

The exact mechanism remains under investigation. Compound X likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While Compound X is unique, it shares features with other indole-based compounds. Notable analogs include:

Properties

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

IUPAC Name

4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-N-(3-methoxyphenyl)-4-oxobutanamide

InChI

InChI=1S/C24H26N4O4/c1-32-18-6-4-5-17(15-18)26-22(29)9-10-23(30)27-11-13-28(14-12-27)24(31)20-16-25-21-8-3-2-7-19(20)21/h2-8,15-16,25H,9-14H2,1H3,(H,26,29)

InChI Key

GKAKVRPPRDLJNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43

Origin of Product

United States

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